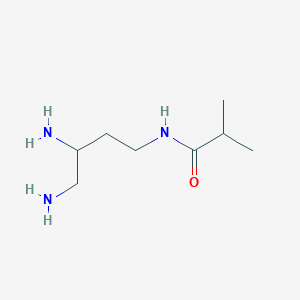
N-(3,4-diaminobutyl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-diaminobutyl)-2-methylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. The compound is commonly referred to as DBMPA and has a molecular formula of C8H19N3O.
Wirkmechanismus
DBMPA acts as a bidentate ligand, forming stable complexes with metal ions through the coordination of its nitrogen and oxygen atoms. The resulting complex exhibits unique properties that can be exploited for various applications.
Biochemische Und Physiologische Effekte
DBMPA has been shown to have a range of biochemical and physiological effects, including its ability to inhibit the growth of cancer cells and its potential use as a therapeutic agent for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DBMPA offers several advantages for use in lab experiments, including its stability and ease of synthesis. However, its limitations include its potential toxicity and the need for careful handling.
Zukünftige Richtungen
There are several potential future directions for research involving DBMPA, including its use in the synthesis of new metal complexes with unique properties, its application as a therapeutic agent for the treatment of various diseases, and its potential use in the development of new materials with unique properties. Further research is needed to fully explore the potential applications of this promising compound.
Synthesemethoden
DBMPA can be synthesized through a multi-step process involving the reaction of 2-methylpropanoic acid with thionyl chloride, followed by the addition of 3,4-diaminobutane. The resulting intermediate is then treated with acetic anhydride and hydrochloric acid to yield DBMPA.
Wissenschaftliche Forschungsanwendungen
DBMPA has shown promise in various scientific research applications, including its use as a chelating agent, a ligand in metal-mediated catalysis, and as a building block in the synthesis of biologically active compounds.
Eigenschaften
CAS-Nummer |
126441-13-2 |
|---|---|
Produktname |
N-(3,4-diaminobutyl)-2-methylpropanamide |
Molekularformel |
C8H19N3O |
Molekulargewicht |
173.26 g/mol |
IUPAC-Name |
N-(3,4-diaminobutyl)-2-methylpropanamide |
InChI |
InChI=1S/C8H19N3O/c1-6(2)8(12)11-4-3-7(10)5-9/h6-7H,3-5,9-10H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
VUGOKBLBWWXFOY-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NCCC(CN)N |
Kanonische SMILES |
CC(C)C(=O)NCCC(CN)N |
Synonyme |
Propanamide, N-(3,4-diaminobutyl)-2-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Fluorobenzo[d]isothiazole](/img/structure/B143633.png)


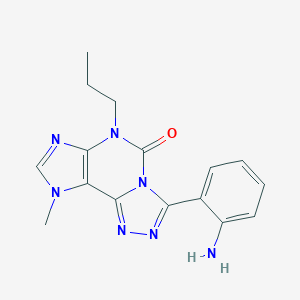

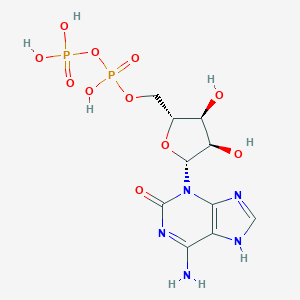
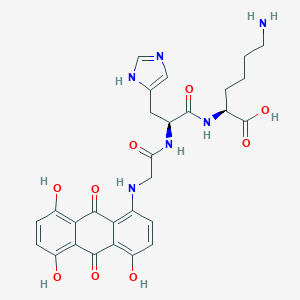
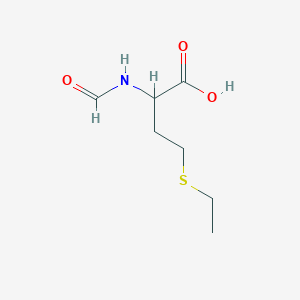


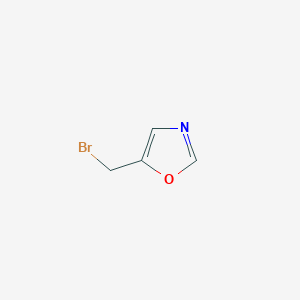
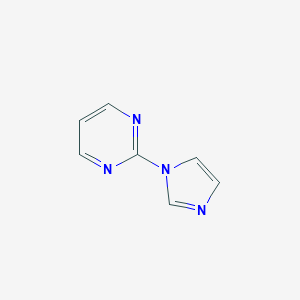

![2,6,7-Trichloroimidazo[1,2-A]pyridine](/img/structure/B143662.png)